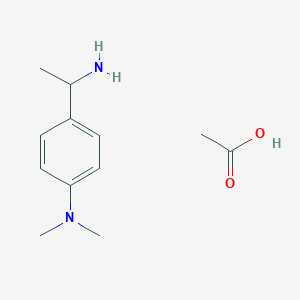

4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid

Description

BenchChem offers high-quality 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLKXRQUKAQYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Characterization of 4-(1-Aminoethyl)-N,N-Dimethylaniline Acetate

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-(1-aminoethyl)-N,N-dimethylaniline acetate , a critical chiral intermediate often utilized in the resolution of acidic enantiomers and as a building block in ligand synthesis.[1] While the free base (CAS 91800-15-6) exists as a lipophilic liquid, the acetic acid salt (CAS 1177346-49-4) offers distinct advantages in handling, stability, and aqueous solubility.

This document moves beyond standard data sheets to explore the causality behind its properties, offering researchers a self-validating framework for synthesis, characterization, and analytical method development.[1]

Structural Identity & Molecular Architecture

The compound is the acetate salt of 4-(1-aminoethyl)-N,N-dimethylaniline.[1] It is imperative to distinguish between the free base and the salt form, as their behaviors in formulation and synthesis differ radically.[1]

Nomenclature and Identification

-

Systematic Name: 1-(4-(Dimethylamino)phenyl)ethan-1-amine acetate[1]

-

Common Name: 4-(1-aminoethyl)-N,N-dimethylaniline acetic acid salt[1]

-

CAS Number (Salt): 1177346-49-4[1]

-

CAS Number (Free Base): 91800-15-6[1]

-

Molecular Formula:

[1] -

Molecular Weight: 224.30 g/mol (Salt) / 164.25 g/mol (Base)[1]

Stereochemistry Implications

The "1-aminoethyl" moiety introduces a chiral center at the benzylic position.[1] This is the defining feature of the molecule's utility.[1]

-

Chiral Resolution: The amine is frequently used to resolve chiral acids (e.g., tartaric acid derivatives).[1]

-

Enantiomeric Purity: Commercial supplies are often racemic (

), but asymmetric synthesis or resolution can yield pure (

Physicochemical Profiling

The formation of the acetate salt fundamentally alters the solubility and stability profile of the parent amine.[1] The following data synthesizes experimental ranges with predicted values based on structure-property relationships (SPR).

Comparative Properties Table[1]

| Property | Free Base (Amine) | Acetate Salt | Causality / Implication |

| Physical State | Oily Liquid (Yellow/Brown) | Crystalline Solid (White/Off-white) | Ionic lattice energy stabilizes the solid form.[1] |

| Melting Point | N/A (Liquid at RT) | 95°C – 105°C (Est.) | Salt formation creates a defined lattice; sharp MP indicates high purity.[1] |

| Water Solubility | Insoluble (< 0.1 mg/mL) | High (> 50 mg/mL) | Protonation of the primary amine ( |

| LogP | ~2.31 (Lipophilic) | -0.5 to 0.5 (Hydrophilic) | Critical for extraction: Base extracts into organic; Salt stays in aqueous.[1] |

| pKa (1) | ~9.5 (Primary Amine) | N/A (Already protonated) | The benzylic amine is the primary basic site.[1] |

| pKa (2) | ~5.0 (Aniline Nitrogen) | ~5.0 | The N,N-dimethyl group is weakly basic due to resonance delocalization.[1] |

| Hygroscopicity | Low | Moderate to High | Acetate salts are prone to absorbing moisture; store with desiccants.[1] |

Solubility & pH Dependence (The "pH Swing" Protocol)

The solubility of this compound is pH-dependent.[1][2]

-

pH < 4: Both nitrogen centers are protonated.[1] Highly soluble.[1]

-

pH 6–8: The acetate counter-ion dissociates; the primary amine remains protonated.[1] Soluble.

-

pH > 10: The primary amine deprotonates to the free base.[1] The compound oils out of solution.[1]

Critical Handling Note: When regenerating the free base from the acetate salt, avoid rapid addition of strong base (NaOH), which can entrap impurities in the oil phase.[1] Use a slow titration with agitation.

Synthesis & Salt Formation Workflow

The conversion of the free base to the acetate salt is not merely a mixing step; it is a purification opportunity.[1] The following workflow ensures stoichiometry control and prevents the formation of "sticky" amorphous solids.

Reaction Pathway Diagram

Figure 1: Controlled salt formation pathway to ensure crystallinity.[1][3]

Detailed Protocol

-

Dissolution: Dissolve 10 mmol of 4-(1-aminoethyl)-N,N-dimethylaniline (Free Base) in 5 volumes of Ethyl Acetate (EtOAc).

-

Why EtOAc? It dissolves the base but is a poor solvent for the polar salt, driving precipitation.[1]

-

-

Acid Addition: Add 10.5 mmol (1.05 eq) of Glacial Acetic Acid dropwise at 0–5°C.

-

Nucleation: If a gum forms, scratch the glass or seed with a crystal.[1] Heat to reflux to redissolve, then cool slowly (10°C/hour).[1]

-

Isolation: Filter the white precipitate, wash with cold EtOAc, and dry under vacuum at 40°C.[1]

Analytical Characterization Strategies

Validating the identity and purity of the acetate salt requires specific attention to the counter-ion and chirality.[1]

HPLC Method Development (Chiral & Achiral)

Standard C18 columns may show poor peak shape due to the basic amine interacting with residual silanols.[1]

-

Achiral Method (Purity):

-

Chiral Method (Enantiomeric Excess):

Analytical Decision Tree

Figure 2: Analytical workflow for validating salt stoichiometry and chiral purity.

1H NMR Interpretation Guide

When analyzing the acetate salt in

-

Acetate Singlet: Look for a sharp singlet at

ppm (3H).[1] -

Benzylic Methine: Quartet at

ppm (1H). -

Methyl Doublet: Doublet at

ppm (3H) coupled to the methine.[1] -

Aromatic Region: Two doublets (AA'BB' system) around 6.8–7.3 ppm, characteristic of para-substitution.[1]

-

Dimethylamino: Singlet at

ppm (6H).

Self-Validation: Integration of the acetate singlet (1.9 ppm) vs. the dimethylamino singlet (2.9 ppm) must yield a 1:2 ratio (3H : 6H). Deviation implies non-stoichiometric salt formation or residual solvent.[1]

Stability & Storage Protocols

Solid State Stability

-

Hygroscopicity: Acetate salts are notoriously hygroscopic.[1] Exposure to >60% RH can lead to deliquescence (absorbing enough water to dissolve).[1]

-

Oxidation: The dimethylaniline moiety is electron-rich and susceptible to oxidation (N-oxide formation) upon prolonged exposure to air/light.[1]

-

Protocol: Store in amber glass vials, under Argon/Nitrogen, at 2–8°C.

Solution Stability

-

In Water: Stable for 24 hours at ambient temperature.

-

In Methanol: Potential for trans-esterification or acetamide formation over long periods (weeks), though slow at RT.[1]

References

Sources

molecular structure and weight of 4-(1-aminoethyl)-N,N-dimethylaniline acetate

Technical Profile: 4-(1-Aminoethyl)-N,N-dimethylaniline Acetate

Document Type: Technical Whitepaper & Handling Guide Version: 2.0 (Scientific Reference) Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

4-(1-Aminoethyl)-N,N-dimethylaniline acetate (CAS: 1177346-49-4) is the acetic acid salt of the chiral benzylic amine, 1-(4-(dimethylamino)phenyl)ethanamine. Structurally, it functions as a bifunctional building block, combining a strongly electron-donating dimethylamino group with a reactive primary amine at the benzylic position.

While the free base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric

Molecular Identity & Structural Architecture

Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 1-[4-(Dimethylamino)phenyl]ethanamine acetate | |

| CAS Number | 1177346-49-4 | Specific to the acetate salt |

| Molecular Formula | Salt ( | |

| Molecular Weight | 224.30 g/mol | Base: 164.25 |

| Chirality | Racemic (±) or Enantiopure ( | Contains one stereocenter at the benzylic carbon |

| Physical State | Crystalline Solid (White to Off-White) | Hygroscopic; store under inert atmosphere |

| Solubility | Water, Methanol, Ethanol, DMSO | Limited solubility in non-polar ethers/hexanes |

Structural Analysis

The molecule consists of a p-phenylene linker connecting two distinct nitrogen environments:

-

The Tertiary Amine (Dimethylamino): Acts as a strong electron donor (

effect), significantly increasing the electron density of the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution if not protected. -

The Primary Amine (Benzylic): The site of salt formation. The acetate counterion interacts here via hydrogen bonding (

). -

The Chiral Center: The C1-ethyl group creates a stereocenter. The acetate salt is frequently used in chiral resolution processes because the salt formation is reversible and mild.

Synthetic Route & Salt Formation[9]

Causality Note: Direct alkylation of aniline is uncontrolled. The preferred industrial route utilizes the reductive amination of 4-dimethylaminoacetophenone to ensure regiospecificity at the benzylic position.

Reaction Pathway Diagram

Caption: Stepwise conversion from ketone precursor to stable acetate salt via reductive amination.

Experimental Protocol: Salt Formation

Objective: Isolate the acetate salt from the crude free base oil to prevent oxidation.

-

Dissolution: Dissolve 10 mmol of crude 4-(1-aminoethyl)-N,N-dimethylaniline (free base) in 20 mL of anhydrous diethyl ether.

-

Why: Ether is a non-polar solvent where the free base is soluble, but the polar acetate salt is likely insoluble, driving precipitation.

-

-

Acid Addition: In a separate vial, dilute 10 mmol (1.0 eq) of Glacial Acetic Acid in 5 mL of diethyl ether. Add this dropwise to the amine solution at 0°C with vigorous stirring.

-

Critical Control: Do not use excess acid; a 1:1 stoichiometry is required to prevent formation of complex solvates or "oiling out."

-

-

Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the flask wall or add a seed crystal.

-

Isolation: Filter under Nitrogen (Schlenk line preferred). Wash the cake with cold pentane to remove unreacted organic impurities.

-

Drying: Dry in a vacuum desiccator over

for 4 hours.-

Note: Acetate salts are hygroscopic. Avoid prolonged exposure to ambient air.

-

Analytical Characterization (QC)

To validate the structure, one must confirm the presence of the acetate moiety and the integrity of the benzylic amine.

Predicted NMR Profile ( -DMSO)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 1.85 | Singlet | 3H | Acetate |

| 1H | 1.35 | Doublet | 3H | Benzylic Methyl ( |

| 1H | 2.85 | Singlet | 6H | N,N-Dimethyl ( |

| 1H | 4.10 | Quartet | 1H | Benzylic Methine ( |

| 1H | 6.70 | Doublet | 2H | Aromatic (Ortho to |

| 1H | 7.20 | Doublet | 2H | Aromatic (Meta to |

| 1H | 8.50+ | Broad Singlet | 3H | Ammonium ( |

Validation Check: The presence of the singlet at ~1.85 ppm with an integration of 3H relative to the aromatic protons confirms the 1:1 salt stoichiometry.

Analytical Workflow Diagram

Caption: Quality Control decision tree ensuring chemical purity, enantiomeric excess, and moisture control.

Handling & Safety (E-E-A-T)

-

Hygroscopicity: Acetate salts are notoriously hygroscopic. Absorption of water alters the molecular weight calculation for stoichiometry in subsequent reactions.

-

Protocol: Always weigh in a glovebox or rapid-transfer environment.

-

-

Stability: The dimethylamino group is sensitive to photo-oxidation. Store in amber vials at 2-8°C.

-

Toxicity: Like many aniline derivatives, this compound should be treated as potentially toxic by inhalation and skin contact. Use double-gloving (Nitrile) and work within a fume hood.

References

-

Angene Chemical. (n.d.). 4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid - Product Analysis. Retrieved from [1]

-

PubChem. (2025).[2][3][4][5] 4-Dimethylaminophenethylamine (Base Compound).[5] National Library of Medicine. CID 151268.[5] Retrieved from

-

Ingersoll, A. W., et al. (1936).[6] Preparation of alpha-Methylbenzylamine Derivatives. Journal of the American Chemical Society, 58, 1808.[6] (Foundational synthesis of the scaffold).

-

Sigma-Aldrich. (n.d.). Product Specification: 4-(1-Aminoethyl)-N,N-dimethylaniline. Retrieved from

Sources

- 1. angenesci.com [angenesci.com]

- 2. 1-(4-(Dimethylamino)phenyl)ethan-1-ol | C10H15NO | CID 220541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-dimethyl-N-ethylammonium acetate | C6H15NO2 | CID 87523039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Dimethylaminophenethylamine | C10H16N2 | CID 151268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-Methylbenzylamine [drugfuture.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethylaniline Acetate Derivatives

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic stability of dimethylaniline acetate derivatives, a class of compounds of significant interest in pharmaceutical development and organic synthesis. Recognizing the critical role of stability in determining the shelf-life, efficacy, and safety of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with practical, field-proven methodologies for stability assessment. We delve into the structural and electronic factors that govern the stability of these organic salts, offering a framework for predicting and understanding their degradation pathways. Detailed, self-validating protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Microcalorimetry (IMC), are presented. This guide is intended for researchers, scientists, and drug development professionals, providing the in-depth knowledge required to design robust stability studies and make informed decisions in the development of new chemical entities.

Introduction: The Critical Role of Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, with the inherent stability of the molecule being a primary determinant of success. Thermodynamic stability, which governs the propensity of a compound to exist in its current form without degrading, is a cornerstone of drug development. For dimethylaniline acetate derivatives, which find applications as catalysts and synthetic intermediates, understanding their stability is paramount.

The formation of a salt, such as an acetate, from a basic parent molecule like a substituted N,N-dimethylaniline is a common strategy to improve physicochemical properties such as solubility and dissolution rate.[1][2] However, this modification also introduces a new set of stability considerations. The anilinium salt's stability is not only a function of the aniline derivative itself but is also influenced by the properties of the counter-ion and the solid-state interactions within the crystal lattice.[3][4] Instability can manifest as chemical degradation, leading to a loss of potency and the formation of potentially toxic impurities, or as physical changes, such as polymorphism or disproportionation back to the free base and acid, which can drastically alter bioavailability.[4][5]

This guide will provide a deep dive into the factors governing the thermodynamic stability of dimethylaniline acetate derivatives and the state-of-the-art techniques used to quantify it.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a dimethylaniline acetate salt is intrinsically linked to the energetics of the anilinium cation, the acetate anion, and the crystal lattice they form. The overall stability can be considered in terms of the Gibbs free energy of formation (ΔGf°) of the salt from its constituent elements in their standard states.[6] A more negative ΔGf° generally indicates a more stable compound. In the context of degradation, we are often more interested in the activation energy (Ea) and the change in Gibbs free energy (ΔG) for the decomposition reaction.

Electronic and Structural Effects of Substituents

The electronic nature of substituents on the aromatic ring of N,N-dimethylaniline plays a pivotal role in the stability of the corresponding anilinium acetate salt.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens decrease the electron density on the aniline nitrogen. This makes the parent aniline a weaker base and, consequently, the anilinium cation a stronger acid (lower pKa).[7] The increased acidity of the anilinium ion can lead to a less stable salt, as the proton is more readily transferred back to the acetate anion, initiating decomposition. Furthermore, EWGs can stabilize the parent aniline through resonance, which may also contribute to a lower thermal stability of the salt.[8][9] Studies on N,N,N-trimethylanilinium salts have shown that electron-deficient aryl substituents accelerate thermal degradation.[8]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and alkyl chains increase the electron density on the nitrogen atom, making the parent aniline a stronger base and the anilinium cation a weaker acid (higher pKa).[7] This generally leads to the formation of more stable anilinium salts. The increased basicity of the nitrogen enhances the strength of the ionic interaction with the acetate counter-ion, thereby increasing the overall thermodynamic stability of the salt.

The interplay of these electronic effects is a key determinant of the salt's stability.

Figure 1: Influence of electronic substituent effects on the thermodynamic stability of dimethylaniline acetate salts.

The Role of the Counter-Ion

While this guide focuses on acetate derivatives, it is crucial to understand that the nature of the counter-ion significantly impacts salt stability. Acetate is the conjugate base of a weak acid (acetic acid). The thermal decomposition of anilinium carboxylates can be initiated by a proton transfer from the anilinium cation to the carboxylate anion, forming the free aniline and carboxylic acid.[10][11] At higher temperatures, this can be followed by irreversible decomposition into an amide and water.[11]

Studies on other anilinium salts have demonstrated that salts with non-nucleophilic counter-ions, such as triflate or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, are significantly more stable than those with nucleophilic counter-ions like halides.[8] This is because the thermal degradation of, for example, N,N,N-trimethylanilinium iodide proceeds via an SN2 pathway where the iodide ion attacks a methyl group.[8] While acetate is a weaker nucleophile than iodide, its basicity facilitates the initial proton transfer, which is often the rate-determining step in the decomposition of such salts.

Experimental Methodologies for Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough assessment of the thermodynamic stability of dimethylaniline acetate derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.

Causality Behind Experimental Choices: TGA is chosen as the primary screening tool for thermal stability because it directly measures mass loss, providing clear indications of decomposition, dehydration, or desolvation.[13][14] The choice of a dynamic temperature ramp allows for the determination of the onset temperature of decomposition, which is a critical parameter for comparing the relative stability of different derivatives.[15] Performing the analysis under an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation, thus isolating the thermal decomposition process.[16]

Self-Validating Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and USP General Chapter <891>.[13]

-

Sample Preparation: Accurately weigh 5-10 mg of the dimethylaniline acetate derivative into a clean, tared TGA pan (typically alumina or platinum).[14]

-

Experimental Conditions:

-

Data Acquisition and Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

The data should be presented as a thermogram (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[13][17]

-

-

System Suitability: Run a certified reference material with a known decomposition profile to verify instrument performance. The results should be documented alongside the sample analysis.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Causality Behind Experimental Choices: DSC is employed to complement TGA by providing information on the energetics of thermal events.[13][19] While TGA shows if and at what temperature a mass loss occurs, DSC reveals whether the process is endothermic or exothermic, providing insights into the mechanism.[17] For instance, melting is an endothermic process, while some decomposition reactions can be highly exothermic, which is a critical safety consideration.[20] The use of hermetically sealed pans is recommended for volatile compounds or when studying melting behavior to prevent mass loss before the thermal event of interest.

Self-Validating Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as described in USP General Chapter <891>.[13]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the pan with a lid (hermetically sealed if volatility or melting is of primary interest).[18]

-

Experimental Conditions:

-

Place the sample and an empty reference pan in the DSC cell.

-

Purge the cell with dry nitrogen at a flow rate of 20-50 mL/min.

-

Heat the sample at a constant rate, typically 10 °C/min, over a temperature range relevant to the TGA findings.[18]

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and quantify the temperatures and enthalpies of any thermal events (e.g., melting point, enthalpy of fusion, decomposition exotherm).[13]

-

-

System Suitability: Analyze a reference material with a known melting point and enthalpy of fusion. The measured values should fall within the specified limits of the reference material.

Figure 2: A comprehensive workflow for the thermal stability assessment of dimethylaniline acetate derivatives.

Isothermal Microcalorimetry (IMC)

IMC is a highly sensitive technique that measures the heat flow from a sample at a constant temperature.[21] It can detect very slow degradation processes that are not observable by TGA or DSC, making it ideal for determining long-term stability and shelf-life at ambient or near-ambient temperatures.[13][22]

Causality Behind Experimental Choices: Traditional accelerated stability studies at high temperatures may not be predictive of degradation at storage conditions if the degradation mechanism changes with temperature.[13] IMC overcomes this limitation by directly measuring the heat produced by degradation at or near the intended storage temperature.[23] This provides a more accurate assessment of long-term stability and allows for the calculation of degradation kinetics under relevant conditions.[10]

Self-Validating Protocol for IMC:

-

Instrument Setup and Calibration: Ensure the microcalorimeter is in a thermally stable environment. Calibrate the instrument electronically according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a larger sample (e.g., 50-200 mg) into a clean glass ampoule. Seal the ampoule.

-

Experimental Conditions:

-

Place the sample ampoule and a reference ampoule (containing an inert material like glass beads) into the calorimeter.

-

Allow the system to equilibrate for several hours until a stable baseline heat flow is achieved.

-

Maintain the sample at a constant temperature (e.g., 25 °C, 40 °C) and record the heat flow over an extended period (days to weeks).[23]

-

-

Data Acquisition and Analysis:

-

Plot the heat flow (in microwatts) as a function of time.

-

The measured heat flow is proportional to the rate of degradation.

-

By conducting experiments at several temperatures, the activation energy (Ea) for the degradation process can be determined using the Arrhenius equation.[13]

-

-

System Suitability: The baseline stability of the instrument should be monitored and recorded. The noise level should be significantly lower than the heat flow measured from the sample.

Data Presentation and Interpretation

Table 1: Comparative Thermal Stability Data for Substituted N,N-Dimethylanilinium Salts

| Substituent (Position) | Salt Type | Tonset (°C) by TGA | Melting Point (°C) by DSC | Reference |

| H | Bromide | ~180-250 | - | [24] |

| H | Chloride | - | - | |

| H | Nitrate | ~135-175 | - | |

| H | Perchlorate | ~175-220 | - | |

| 4-NO2 | Iodide | Lower than H | - | [8] |

| 4-OCH3 | Iodide | Higher than H | - | [8] |

| Various | Acetate | Data to be determined | Data to be determined |

Note: The data for bromide, chloride, nitrate, and perchlorate salts are included to provide a comparative context for the expected stability of acetate derivatives. The stability of anilinium salts is highly dependent on the counter-ion and experimental conditions.

Interpretation of Results:

-

A lower Tonset in TGA indicates lower thermal stability.

-

For the acetate derivatives, it is hypothesized that electron-withdrawing groups on the dimethylaniline ring will lead to a lower Tonset compared to the unsubstituted derivative, while electron-donating groups will result in a higher Tonset. This is based on the principle that EWGs increase the acidity of the anilinium cation, facilitating the initial proton transfer step of decomposition.[7][8]

-

A large exothermic event in the DSC thermogram, especially if it occurs at a relatively low temperature, can indicate a significant safety hazard.

-

IMC data provides a direct measure of the degradation rate at a specific temperature. A higher heat flow corresponds to a faster degradation rate and lower stability.

Conclusion

The thermodynamic stability of dimethylaniline acetate derivatives is a multifaceted property governed by the electronic nature of substituents on the aromatic ring and the inherent characteristics of the anilinium-acetate ion pair. A comprehensive assessment of this stability requires a synergistic application of thermoanalytical techniques, including TGA, DSC, and IMC. By following robust, self-validating protocols, researchers and drug development professionals can obtain reliable and reproducible data to compare the stability of different derivatives, identify potential degradation pathways, and predict long-term shelf-life. This in-depth understanding is crucial for selecting stable drug candidates, designing appropriate formulations, and ensuring the safety and efficacy of the final pharmaceutical product.

References

-

United States Pharmacopeia. General Chapter <891> Thermal Analysis. [Link]

-

CS Analytical. (n.d.). USP Thermal Analysis Testing for Plastic Components. Retrieved from [Link]

-

ResearchGate. (n.d.). Four anilinium salt degradation mechanisms for which DFT-computed solutions were found. Retrieved from [Link]

-

Hewitt, W. M., et al. (2013). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. PubMed. [Link]

-

Singh, H., et al. (1998). Preparation and thermal decomposition of ring substituted dimethyl anilinium bromides. Journal of Thermal Analysis and Calorimetry, 51(2-3), 855-861. [Link]

-

Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 12(20), 7047-7057. [Link]

- Chan, M. N., et al. (n.d.). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. Atmospheric Chemistry and Physics Discussions.

-

Wang, Y., et al. (2020). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Journal of Thermal Analysis and Calorimetry, 141(1), 357-367. [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Saal, C. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

-

ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

ASTM International. (2003). ASTM E1131-03 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

-

ASTM International. (2020, April 15). Compositional Analysis by Thermogravimetry. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Epc-solutions.com. (2024, August 1). Finally - A USP General Chapter on Temperature Mapping Studies is Official! Retrieved from [Link]

-

ASTM International. (2021). E1868 Standard Test Methods for Loss-On-Drying by Thermogravimetry. [Link]

-

Quora. (2017, February 24). How aniline react with carboxylic acid and carboxylic acid derivatives? Retrieved from [Link]

-

TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Isothermal microcalorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The TG and DSC curves of thermal decomposition of the complexes in... Retrieved from [Link]

-

American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

-

Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

- Lazzaroni, S., et al. (n.d.).

- Singh, H., et al. (n.d.). Studies on Energetic Compounds.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. [Link]

- Wadsö, I. (n.d.). STANDARDS IN ISOTHERMAL MICROCALORIMETRY.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

ResearchGate. (n.d.). (PDF) Two anilinium salts: anilinium hydrogenphosphite and anilinium hydrogenoxalate hemihydrate. Retrieved from [Link]

-

de Fátima, A., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au, 2(6), 1391-1400. [Link]

-

R Discovery. (2025, January 16). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). Retrieved from [Link]

-

TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Retrieved from [Link]

-

Lu, G. H., et al. (2007). Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae. Bulletin of environmental contamination and toxicology, 78(1), 73-77. [Link]

-

Singh, H., et al. (n.d.). Studies on (non) energetic compounds. Part-14: Thermal decomposition of dimethylanilinium chlorides. PlumX Metrics. [Link]

-

AIR Unimi. (n.d.). Isothermal Calorimetry Protocols to assess the Quality of Ready-to-use Vegetables. Retrieved from [Link]

-

Halawy, S. A., & Mohamed, M. A. (1993). Non-isothermal decomposition of nickel acetate tetrahydrate. Journal of analytical and applied pyrolysis, 25, 219-231. [Link]

-

Smith, D. M., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

-

NIST/TRC. (n.d.). 3-nitro-N,N-dimethylaniline. In Web Thermo Tables. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Constants for the Complexation of Ln 3+ and Am 3+ with... Retrieved from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

Vyazovkin, S., & Sbirrazzuoli, N. (2006). Thermal Analysis. Analytical Chemistry, 78(12), 4315-4336. [Link]

-

ResearchGate. (n.d.). Gibbs free energy profiles for the formation of vinyl acetate over... Retrieved from [Link]

-

MDPI. (n.d.). Gibbs Free Energy of Formation for Selected Platinum Group Minerals (PGM). Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Structure−Reactivity Correlation of Anilines in Acetic Acid. Retrieved from [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B [pubs.rsc.org]

- 8. afit.edu [afit.edu]

- 9. "Structural Dependence of the Thermal Stability of Aminium Salts with D" by Samantha Annunziata [digitalcommons.newhaven.edu]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uspbpep.com [uspbpep.com]

- 13. kalite.com [kalite.com]

- 14. docta.ucm.es [docta.ucm.es]

- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 16. researchgate.net [researchgate.net]

- 17. csanalytical.com [csanalytical.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments [tainstruments.com]

- 22. freethinktech.com [freethinktech.com]

- 23. akjournals.com [akjournals.com]

- 24. plu.mx [plu.mx]

pKa values and ionization of 4-(1-aminoethyl)-N,N-dimethylaniline

An In-depth Technical Guide to the pKa Values and Ionization of 4-(1-aminoethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-dissociation constants (pKa) and resulting ionization behavior of the bifunctional molecule, 4-(1-aminoethyl)-N,N-dimethylaniline. As a molecule possessing two distinct basic centers—a primary aliphatic amine and a tertiary aromatic amine—its ionization profile is critical for understanding its pharmacokinetic and pharmacodynamic properties. This document elucidates the theoretical underpinnings of its ionization, provides established experimental protocols for pKa determination, and discusses the application of computational methods for pKa prediction. The content herein is designed to equip researchers in drug development and related scientific fields with the necessary expertise to characterize and modulate the physicochemical properties of this and similar compounds.

Introduction: The Significance of 4-(1-aminoethyl)-N,N-dimethylaniline and its Ionization State

4-(1-aminoethyl)-N,N-dimethylaniline is a substituted aniline derivative featuring both a primary amine on an ethyl side chain and a tertiary dimethylamino group directly attached to the benzene ring[1]. Its chemical structure (Figure 1) presents two ionizable functional groups, making its acid-base properties fundamental to its behavior in biological systems.

The extent of ionization of a drug molecule, governed by its pKa value(s) and the pH of the surrounding medium, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the charge state of a molecule affects its ability to cross lipophilic barriers like the blood-brain barrier and cell membranes, its solubility in aqueous physiological fluids, and its potential for binding to target receptors. Therefore, a thorough understanding and accurate determination of the pKa values of 4-(1-aminoethyl)-N,N-dimethylaniline are paramount for its development and application in medicinal chemistry and pharmacology.

Figure 1: Chemical Structure of 4-(1-aminoethyl)-N,N-dimethylaniline

Caption: Structure of 4-(1-aminoethyl)-N,N-dimethylaniline highlighting the two nitrogen atoms.

Theoretical Framework: Understanding the pKa of Bifunctional Amines

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a functional group is 50% ionized. For a base, the pKa refers to the pKa of its conjugate acid. 4-(1-aminoethyl)-N,N-dimethylaniline has two basic nitrogen atoms that will be protonated at different pH values.

-

The Primary Aliphatic Amine: The primary amine on the ethyl side chain is expected to be the more basic of the two. Primary aliphatic amines typically have pKa values in the range of 9-11[2]. This is because the lone pair of electrons on the nitrogen is localized and readily available for protonation.

-

The Tertiary Aromatic Amine: The tertiary N,N-dimethylamino group attached to the aniline ring is expected to be less basic. The lone pair of electrons on this nitrogen atom can be delocalized into the aromatic pi-system, reducing its availability for protonation. For comparison, the pKa of N,N-dimethylaniline is approximately 5.0[3]. The substituents on the aniline ring can further influence this pKa value[4][5][6].

Based on these structural considerations, we can predict two distinct pKa values for 4-(1-aminoethyl)-N,N-dimethylaniline. The higher pKa will correspond to the protonation of the primary aliphatic amine, while the lower pKa will be associated with the protonation of the tertiary aromatic amine.

Ionization Equilibrium

The ionization of 4-(1-aminoethyl)-N,N-dimethylaniline can be represented by the following equilibria:

Caption: Stepwise protonation of 4-(1-aminoethyl)-N,N-dimethylaniline.

Experimental Determination of pKa Values

Several robust experimental techniques are available for the precise determination of pKa values. Potentiometric titration is a widely adopted and accurate method[2][7][8].

Potentiometric Titration: A Self-Validating Protocol

Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the sample (analyte) while continuously monitoring the pH. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-(1-aminoethyl)-N,N-dimethylaniline hydrochloride salt[9][10].

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO2-free water. The use of a salt form ensures initial protonation of the basic centers.

-

Incorporate a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a high-precision pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Place the solution on a magnetic stirrer to ensure homogeneity.

-

Use a calibrated burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Acquisition:

-

Record the initial pH of the solution.

-

Add the titrant in small aliquots (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values are determined from the half-equivalence points. For a diprotic base titrated with a strong acid (or its salt with a strong base), the pKa values can be determined from the pH at the 50% and 150% neutralization points.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately pinpoint the equivalence points. The pKa is the pH at the midpoint between two equivalence points.

-

Trustworthiness and Self-Validation: The sigmoidal shape of the titration curve and the clear inflection points provide an internal validation of the experimental integrity. The sharpness of these points is indicative of the accuracy of the measurements.

Spectrophotometric Determination

For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry can be a powerful alternative for pKa determination. The absorbance of the compound is measured at a fixed wavelength across a range of pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point[11].

Computational Prediction of pKa Values

In modern drug discovery, in silico methods are increasingly used to predict physicochemical properties like pKa, offering a rapid and cost-effective alternative to experimental determination, especially in the early phases of development. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions for molecules like substituted anilines[4][5][6][12][13][14].

Methodology Overview:

-

Structure Optimization: The 3D structures of the neutral, singly protonated, and doubly protonated forms of 4-(1-aminoethyl)-N,N-dimethylaniline are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Solvation Effects: Since pKa is a solution-phase property, it is crucial to account for the effect of the solvent (water). This is typically done using a polarizable continuum model (PCM).

-

Free Energy Calculation: The Gibbs free energies of all species in the gas phase and their solvation free energies are calculated.

-

pKa Calculation: The pKa is then calculated from the change in Gibbs free energy for the deprotonation reaction.

The accuracy of these predictions can be high, often with a root mean square error (RMSE) of less than 0.5 pKa units for well-parameterized models[4][6][13].

Summary of Expected pKa Values and Ionization Profile

| Functional Group | Estimated pKa Range | Rationale |

| Primary Aliphatic Amine | 9.5 - 10.5 | Typical range for primary alkylamines[2]. |

| Tertiary Aromatic Amine | 4.5 - 5.5 | Similar to N,N-dimethylaniline, with potential minor shifts due to the para-substituent[3]. |

Implications for Drug Development:

-

At Physiological pH (~7.4): The primary aliphatic amine (pKa ~10) will be almost completely protonated (positively charged), while the tertiary aromatic amine (pKa ~5) will be predominantly in its neutral, unprotonated form.

-

In the Stomach (pH ~1-3): Both amino groups will be fully protonated, and the molecule will exist as a dication.

-

In the Intestine (pH ~6-7.5): The primary amine will remain protonated, while the tertiary amine will be mostly uncharged.

This differential ionization behavior will significantly impact the molecule's interaction with biological membranes and targets.

Conclusion

The pKa values of 4-(1-aminoethyl)-N,N-dimethylaniline are critical determinants of its physicochemical and biological properties. This guide has outlined the theoretical basis for its ionization, provided a detailed, field-proven protocol for the experimental determination of its pKa values via potentiometric titration, and discussed the utility of computational prediction methods. A thorough characterization of the pKa values is an indispensable step in the rational design and development of drug candidates based on this scaffold.

References

- Smith, J. et al. (2019). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.

- Margabandu, R., & Subramani, K. (2012). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.

- Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules.

- Jadreško, D., et al. (2010). Simple Method for the Estimation of pKa of Amines.

- Li, X., et al. (2024). Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed.

- Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

- Al-Ghafri, A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.

- DTIC. (1963).

- van der Water, S., et al. (2018).

- MilliporeSigma. 4-(1-AMINOETHYL)-N,N-DIMETHYLANILINE. MilliporeSigma.

- MilliporeSigma. 4-(1-aminoethyl)-N,N-dimethylaniline. MilliporeSigma.

- BLDpharm. 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride. BLDpharm.

- BLDpharm. 4-(1-Aminoethyl)-N,N-dimethylaniline xhydrochloride. BLDpharm.

- FooDB. (2010). N,N-Dimethylaniline. FooDB.

Sources

- 1. 4-(1-aminoethyl)-N,N-dimethylaniline | 91800-15-6 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]

- 4. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1089297-18-6|4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 10. 94095-76-8|4-(1-Aminoethyl)-N,N-dimethylaniline xhydrochloride|BLD Pharm [bldpharm.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 4-(1-Aminoethyl)-N,N-dimethylaniline Salts

Executive Summary

In modern drug discovery and synthetic chemistry, chiral amines and functionalized anilines serve as critical pharmacophores and building blocks for active pharmaceutical ingredients (APIs). 4-(1-aminoethyl)-N,N-dimethylaniline (CAS: 91800-15-6) and its corresponding salts, such as the dihydrochloride variant (CAS: 1986297-80-6), are highly valued intermediates[1][2]. However, the dual presence of a tertiary aniline moiety and a primary aliphatic amine introduces complex physicochemical behaviors and significant occupational hazards.

This technical guide synthesizes current Safety Data Sheet (SDS) parameters, toxicological mechanisms, and field-proven laboratory protocols to provide researchers with a comprehensive framework for safely handling these compounds. By understanding the causality behind the hazards—specifically methemoglobinemia and dermal toxicity—scientists can implement robust, self-validating safety systems.

Physicochemical Profiling & Structural Implications

The structural dichotomy of 4-(1-aminoethyl)-N,N-dimethylaniline dictates its physical state and reactivity. The free base is typically a viscous liquid[3], prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). To enhance benchtop stability and precise stoichiometric weighing, the compound is predominantly utilized as a dihydrochloride salt[4].

Table 1: Comparative Physicochemical Data

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | 91800-15-6[1] | 1986297-80-6[2] |

| Molecular Formula | C₁₀H₁₆N₂ | C₁₀H₁₈Cl₂N₂ |

| Molecular Weight | 164.25 g/mol | 237.17 g/mol |

| Physical State | Liquid[3] | Solid (Crystalline Powder)[4] |

| Stability | Air/Light Sensitive | Stable under inert atmosphere |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

| Primary Hazard | High volatility, rapid dermal absorption | Dust inhalation, corrosive upon hydration |

Causality Insight: The protonation of both nitrogen centers in the dihydrochloride salt significantly reduces the vapor pressure, mitigating the acute inhalation hazard associated with the free base. However, it introduces the risk of aerosolized dust inhalation, necessitating specific engineering controls.

Toxicological Mechanisms (The "Why" Behind the Hazards)

Based on the toxicological profile of the core N,N-dimethylaniline structure, this compound is classified under GHS as Acute Tox. 3 (Oral, Dermal, Inhalation) , Carc. 2 (Suspected Carcinogen) , and Aquatic Chronic 2 [5][6].

Aniline-Induced Methemoglobinemia

The most acute systemic threat posed by N,N-dimethylaniline derivatives is their profound effect on the cardiovascular and hematopoietic systems[7]. The toxicity is not caused by the parent compound itself, but by its hepatic metabolites.

When absorbed through the skin or ingested, the compound undergoes Cytochrome P450 (CYP)-mediated N-hydroxylation. The resulting N-hydroxylamine metabolite enters the bloodstream and penetrates erythrocytes. Inside the red blood cells, it acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding oxygen, leading to rapid cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse[7].

Figure 1: Biochemical pathway of aniline-induced methemoglobinemia and hypoxia.

Dermal Sensitization and Corrosivity

The 1-aminoethyl moiety is a primary aliphatic amine. Upon contact with ambient moisture or sweat on the skin, it undergoes hydrolysis to form a highly alkaline micro-environment. This causes localized saponification of dermal lipids, leading to severe irritation, chemical burns, and enhanced systemic absorption of the toxic aniline core.

Comprehensive Safety & Handling Protocols

To ensure scientific integrity and personnel safety, all protocols must function as self-validating systems. The following engineering controls and Personal Protective Equipment (PPE) are mandatory[8].

Engineering Controls

-

Containment: All manipulations of the free base or the dihydrochloride salt must be performed in a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Inert Atmosphere: For long-term storage, the compound must be kept under Argon or Nitrogen to prevent oxidative degradation into highly colored, toxic azo-byproducts.

PPE Specifications & Causality

-

Gloves: Standard latex or thin nitrile gloves are insufficient due to the rapid permeation rate of aniline derivatives[8]. Butyl rubber or heavy-duty neoprene gloves must be used. Self-validation: Double-gloving is required; the outer glove must be inspected for discoloration (a sign of amine oxidation) and changed every 30 minutes during active handling.

-

Respirator: If engineering controls fail, a half-face respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge and a P100 particulate filter is required to block both the volatile free base and the aerosolized salt dust.

Experimental Methodologies

Protocol A: Safe Dissolution and Free-Base Liberation

Researchers often purchase the stable dihydrochloride salt but require the free base for cross-coupling reactions or reductive aminations. This protocol details the safe, self-validating extraction of the free base.

Step-by-Step Methodology:

-

Preparation: Tare a clean, dry 50 mL round-bottom flask inside the fume hood.

-

Weighing: Transfer 1.0 g (4.21 mmol) of (R)-4-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride into the flask. Caution: Minimize dust generation.

-

Aqueous Solvation: Dissolve the solid in 15 mL of degassed, deionized water. The solution will be acidic.

-

Neutralization: Slowly add a 2M NaOH solution dropwise while stirring at 0°C. Self-validation: Monitor the pH using indicator strips. Continue addition until the aqueous layer reaches pH 10–11. The free base will begin to "oil out" as a cloudy suspension.

-

Extraction: Add 20 mL of cold Dichloromethane (DCM) to the flask. Transfer the mixture to a separatory funnel.

-

Phase Separation: Invert gently to avoid emulsion. Drain the lower organic layer (containing the free base) into an Erlenmeyer flask. Repeat extraction with 2 x 10 mL DCM.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) ensuring the exhaust is trapped and vented properly.

Figure 2: Experimental workflow for the safe liberation of the free base from the salt.

Protocol B: Emergency Spill Response

Aniline derivatives are highly toxic to aquatic life (Aquatic Chronic 2)[9]. Spills must not be washed into the sink.

Step-by-Step Methodology:

-

Evacuate & Assess: Immediately clear the area. Assess the spill volume. Don heavy-duty PPE (Butyl gloves, respirator).

-

Neutralization (For Free Base): Cover the liquid spill with a weak solid acid, such as citric acid or sodium bisulfate, to protonate the amine, reducing its volatility and dermal permeability.

-

Absorption: Apply an inert absorbent material (e.g., vermiculite or sand) over the neutralized spill.

-

Collection: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

-

Decontamination: Wash the spill surface with a 5% acetic acid solution, followed by soapy water, and collect all washings as hazardous chemical waste.

Regulatory and Environmental Compliance

Disposal of 4-(1-aminoethyl)-N,N-dimethylaniline must comply with local environmental regulations regarding halogenated and nitrogenous organic waste. Because it is categorized as H411 (Toxic to aquatic life with long lasting effects) [6][9], aqueous streams containing traces of this compound must never be discharged into municipal wastewater. All organic extracts and aqueous washings must be incinerated at a licensed hazardous waste facility capable of scrubbing nitrogen oxides (NOx) from the exhaust.

References

-

Texas State University. "N,N-Dimethylaniline Material Safety Data Sheet". Available at:[Link]

-

Carl Roth. "Safety Data Sheet: N,N-dimethylaniline". Available at:[Link]

-

Penta Chemicals. "N,N-Dimethylaniline - SAFETY DATA SHEET". Available at:[Link]

-

Loba Chemie. "N,N-DIMETHYLANILINE AR - Safety Data Sheet". Available at:[Link]

-

DC Fine Chemicals. "Safety Data Sheet - 105350 - N,N-Dimethylaniline". Available at:[Link]

Sources

- 1. 4-(1-aminoethyl)-n,n-dimethylaniline 95% | CAS: 91800-15-6 | AChemBlock [achemblock.com]

- 2. (R)-4-(1-AMINOETHYL)-N,N-DIMETHYLANILINE 2HCL | 1986297-80-6 [sigmaaldrich.com]

- 3. 4-(1-aminoethyl)-N,N-dimethylaniline | 91800-15-6 [sigmaaldrich.com]

- 4. (R)-4-(1-氨基乙基)-N,N-二甲基苯胺二盐酸盐 - CAS:1986297-80-6 - 天津研楷科技有限公司 [yankaisci.com]

- 5. carlroth.com [carlroth.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. docs.gato.txst.edu [docs.gato.txst.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

The Strategic Utility of 4-(1-Aminoethyl)-N,N-dimethylaniline in Advanced Medicinal Chemistry and Probe Design

Executive Summary

In modern drug discovery and chemical biology, the selection of bifunctional building blocks dictates the trajectory of scaffold development. 4-(1-Aminoethyl)-N,N-dimethylaniline (CAS: 91800-15-6) is a highly privileged, versatile intermediate. It features a primary benzylic amine positioned on a chiral center, paired with a para-substituted N,N-dimethylaniline moiety. This whitepaper dissects the physicochemical rationale for employing this molecule, detailing its dual utility as a pharmacophore vector in targeted therapeutics and as an electron-donating trigger in fluorogenic sensors.

Physicochemical Profiling & Structural Rationale

The structural brilliance of 4-(1-aminoethyl)-N,N-dimethylaniline lies in its orthogonal reactivity and distinct pKa environments. The benzylic amine acts as a potent nucleophile for coupling reactions, while the N,N-dimethyl group serves as an electron-donating group (EDG) that modulates the electronic landscape of the aromatic ring without interfering in standard acylation or alkylation workflows.

Table 1: Quantitative Physicochemical Data & Application Causality

| Property | Value | Causality / Relevance |

| CAS Number | 91800-15-6 (Racemic) | Primary identifier for procurement and library registration[1]. |

| Chiral Variants | 1986297-80-6 (R-enantiomer) | Enables stereoselective spatial orientation in target binding pockets[2]. |

| Molecular Weight | 164.25 g/mol | Low MW allows for seamless integration into Fragment-Based Drug Design (FBDD)[1]. |

| pKa (Benzylic Amine) | ~9.0 - 9.5 (Est.) | Ensures protonation at physiological pH, acting as a critical hydrogen bond donor. |

| pKa (Aniline Nitrogen) | ~5.0 - 5.5 (Est.) | Remains largely unprotonated at pH 7.4, preserving its electron-donating capacity for PeT[3]. |

Application in Chemical Biology: Photoinduced Electron Transfer (PeT) Sensors

In the realm of cellular imaging, the N,N-dimethylaniline moiety is the quintessential electron donor used to construct Photoinduced Electron Transfer (PeT) sensors[4]. When 4-(1-aminoethyl)-N,N-dimethylaniline is conjugated to a fluorophore (e.g., BODIPY or Coumarin) via its benzylic amine, the resulting probe exists in a "dark" state.

The Causality of Quenching: The Highest Occupied Molecular Orbital (HOMO) of the unprotonated N,N-dimethylaniline is higher in energy than the HOMO of the excited fluorophore. Upon photon excitation, an electron rapidly transfers from the aniline donor to the fluorophore, quenching fluorescence via non-radiative decay[3]. When the target analyte (e.g., a proton or metal ion) binds to the aniline nitrogen, the donor's HOMO energy is lowered, blocking the PeT process and triggering a massive fluorescence enhancement (the "ON" state).

Figure 1: PeT mechanism modulated by the N,N-dimethylaniline moiety in fluorescent probes.

Application in Targeted Therapeutics: Kinase Inhibitor Scaffolds

Chiral benzylic amines are ubiquitous in FDA-approved pharmaceuticals, frequently serving as hinge-binding motifs or solvent-channel directors in kinase inhibitors[5]. The incorporation of 4-(1-aminoethyl)-N,N-dimethylaniline into a heteroaryl core (such as a pyrimidine or quinazoline) via Nucleophilic Aromatic Substitution (SNAr) provides a rigid, stereochemically defined vector. The N,N-dimethyl group further enhances lipophilicity and can engage in specific cation-

Figure 2: Step-by-step SNAr workflow utilizing 4-(1-aminoethyl)-N,N-dimethylaniline.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic success.

Protocol A: SNAr Coupling for Kinase Scaffolds

Objective: Conjugate 4-(1-aminoethyl)-N,N-dimethylaniline to a 2-chloro-heteroaryl scaffold. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the electrophilic heteroaryl chloride. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent for its high boiling point and superior solubilization of polar transition states.

-

Preparation: In an oven-dried microwave vial, dissolve the heteroaryl chloride (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

-

Amine Addition: Add 4-(1-aminoethyl)-N,N-dimethylaniline (1.2 equiv, 0.6 mmol). If using the dihydrochloride salt[2], increase the base in the next step to 4.5 equiv.

-

Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) dropwise.

-

Thermal Activation: Seal the vial and heat at 110°C for 2 hours (or microwave at 120°C for 20 minutes).

-

Self-Validating IPC (LCMS): Sample 5

L of the reaction. The starting heteroaryl chloride will exhibit a distinct isotopic signature (M / M+2 in a 3:1 ratio due to -

Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to selectively remove the NMP. Dry the organic layer over

and concentrate for silica gel purification.

Protocol B: Amide Coupling for PeT Probe Synthesis

Objective: Attach the amine to a carboxylate-functionalized fluorophore (e.g., BODIPY-COOH). Causality of Reagents: HATU is selected over EDC/HOBt due to the steric hindrance of the secondary carbon at the benzylic position. The pKa differential ensures absolute chemoselectivity: the benzylic amine (pKa ~9.5) acts as the sole nucleophile, while the aniline nitrogen (pKa ~5.5) remains entirely unreactive, eliminating the need for protecting groups.

-

Activation: Dissolve the fluorophore-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at room temperature to form the active OAt ester.

-

Coupling: Add 4-(1-aminoethyl)-N,N-dimethylaniline (1.1 equiv). Stir for 2 hours.

-

Self-Validating IPC (TLC): Monitor via TLC (typically 5% MeOH in DCM). The highly fluorescent starting material spot should convert to a new, higher Rf spot that exhibits quenched fluorescence under 365 nm UV light (validating the successful installation of the PeT donor).

-

Workup: Quench with saturated

, extract with DCM, and purify via reverse-phase chromatography.

References

-

Title: Photoinduced electron transfer from N,N-dimethylaniline to 7-amino Coumarins in protein-surfactant complex Source: AIP Publishing URL: [Link]

-

Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 4-(1-aminoethyl)-N,N-dimethylaniline | 91800-15-6 [sigmaaldrich.com]

- 2. 1986297-80-6|(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

Chemical Compatibility of Aminoethyl Dimethylaniline with Acetic Acid: A Mechanistic and Operational Guide

The interaction between aminoethyl dimethylaniline—specifically the widely utilized isomer 4-(2-aminoethyl)-N,N-dimethylaniline (DMAPEA) —and acetic acid is a foundational reaction in both pharmaceutical intermediate synthesis and materials science. Because DMAPEA possesses two distinct nitrogen centers (a primary aliphatic amine and a tertiary aromatic amine), its chemical compatibility with acetic acid is not binary. Instead, it is highly dependent on thermal conditions, stoichiometry, and the desired thermodynamic versus kinetic outcomes.

This whitepaper dissects the causality behind these interactions, providing drug development professionals with the mechanistic grounding and self-validating protocols required to control whether the system yields a stable organic salt or undergoes covalent amidation.

Molecular Profiling & pKa Dynamics

To predict the compatibility of DMAPEA with acetic acid (AcOH), we must first analyze the basicity of the two nitrogen centers.

-

The Aliphatic Primary Amine (Aminoethyl group): The nitrogen is

hybridized, and its lone pair is highly localized and available for protonation. This results in a strong basic character with a predicted -

The Aromatic Tertiary Amine (Dimethylaniline group): The lone pair on this nitrogen is delocalized into the

-system of the benzene ring via resonance. This significantly depresses its electron availability, yielding a

Acetic acid is a weak organic acid with a

Fig 1. Stepwise protonation sequence driven by the ΔpKa between aliphatic and aromatic nitrogens.

Ambient Compatibility: Acetate Salt Formation

At ambient temperatures (20°C – 25°C), DMAPEA and acetic acid are highly compatible but reactive. They undergo a rapid, exothermic acid-base neutralization. Because the

If exactly 1.0 equivalent of acetic acid is used, only the primary amine is protonated. If >2.0 equivalents are used, the tertiary aromatic amine will also become protonated, forming a bis-acetate salt. In drug development, the mono-acetate salt is often synthesized deliberately to improve the aqueous solubility and oxidative stability of the otherwise easily degraded free base [3].

Elevated Temperature Compatibility: N-Acetylation

While the acetate salt is the thermodynamic sink at room temperature, applying thermal energy fundamentally alters the compatibility profile. Heating the DMAPEA-acetate salt above 110°C (or utilizing a dehydrating coupling agent at room temperature) drives a nucleophilic acyl substitution.

The thermal energy overcomes the electrostatic stability of the salt bridge, allowing the primary amine to attack the carbonyl carbon of the acetate ion. Subsequent dehydration (loss of

Fig 2. Divergent reaction pathways of aminoethyl dimethylaniline and acetic acid based on thermal input.

Quantitative Data Summary

To aid in experimental design, the physicochemical parameters and expected reaction outcomes are summarized below.

Table 1: Thermodynamic vs. Kinetic Product Matrix

| Reaction Parameter | Equivalents of AcOH | Temperature | Primary Product Formed | Visual/Physical Cue |

| Equimolar Ambient | 1.05 eq | 20°C - 25°C | Mono-acetate salt | Exotherm (~+15°C); white precipitate in non-polar solvent. |

| Excess Ambient | >2.5 eq | 20°C - 25°C | Bis-acetate salt | Complete dissolution; highly acidic pH (<4). |

| Thermal Dehydration | 1.5 eq (in Toluene) | 110°C (Reflux) | N-Acetamide derivative | Generation of water (captured via Dean-Stark trap). |

| Catalytic Coupling | 1.1 eq + EDC/HOBt | 20°C - 25°C | N-Acetamide derivative | Precipitation of urea byproduct (e.g., EDU). |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the chemical transformation.

Protocol A: Controlled Synthesis of DMAPEA Mono-Acetate Salt

Objective: To isolate the stable mono-acetate salt without inducing amidation or oxidizing the dimethylaniline moiety.

-

Preparation: Dissolve 10.0 mmol (1.64 g) of DMAPEA free base in 20 mL of anhydrous Methyl tert-butyl ether (MTBE) in a 50 mL round-bottom flask under a nitrogen atmosphere.

-

Validation Checkpoint: The solution should be clear and pale yellow. Dark brown coloration indicates prior oxidation of the free base.

-

-

Acid Addition: Place the flask in an ambient water bath (20°C). Using a syringe pump, add 10.5 mmol (0.60 mL) of glacial acetic acid dropwise over 10 minutes.

-

Validation Checkpoint: Monitor the flask temperature. A mild exotherm (rising to ~30-35°C) validates that the acid-base proton transfer is occurring. A white precipitate will begin to crash out of the MTBE.

-

-

Isolation: Stir for an additional 30 minutes to ensure complete crystallization. Filter the suspension through a sintered glass funnel (porosity 3). Wash the filter cake with 2 x 5 mL of cold MTBE.

-

Drying: Dry the solid under vacuum (<10 mbar) at 40°C for 4 hours.

-

Validation Checkpoint: Dissolve a 5 mg aliquot in

for

-

Protocol B: Thermally-Driven N-Acetylation (Amidation)

Objective: To force the covalent amidation of the primary amine using acetic acid as both the acyl donor and solvent.

-

Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 10.0 mmol (1.64 g) of DMAPEA free base.

-

Solvent/Reactant Addition: Add 15.0 mmol (0.86 mL) of glacial acetic acid and 30 mL of anhydrous toluene.

-

Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C - 115°C).

-

Validation Checkpoint: As the amidation proceeds, the theoretical yield of water (10 mmol, ~0.18 mL) will azeotrope with the toluene and collect in the Dean-Stark trap. The cessation of water droplet formation (usually after 3-4 hours) is a macroscopic validation of reaction completion.

-

-

Workup: Cool the reaction to room temperature. Wash the organic layer with 20 mL of saturated aqueous

to neutralize unreacted acetic acid.-

Validation Checkpoint: Spot the organic layer on a Silica TLC plate and stain with Ninhydrin. A negative (colorless) result indicates the complete consumption of the primary amine, validating successful amidation.

-

-

Concentration: Dry the toluene layer over anhydrous

, filter, and concentrate in vacuo to yield the acetamide product.

References

-

PubChem. "4-Dimethylaminophenethylamine - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

-

ChemBK. "2-(P-Dimethylaminophenyl)Ethylamine Properties and pKa." ChemBK Chemical Database. Available at:[Link]

-

Naruto, S., et al. "Intra- and Inter-molecular Photoreactions of N-chloroacetyl Derivatives of Dimethylaminophenethylamines." Chemical and Pharmaceutical Bulletin, 1981. Available at:[Link]

- Wang, P., et al. "Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans." European Patent Office, EP2177504A1, 2010.

Precision Melting Point Determination: 4-(1-aminoethyl)-N,N-dimethylaniline Acetate

This guide outlines the precision methodology for determining the melting point of 4-(1-aminoethyl)-N,N-dimethylaniline acetate , a specialized amine salt intermediate.

Given the specific nature of amine acetate salts—which are frequently hygroscopic and prone to thermal instability—this guide rejects the standard capillary method in favor of Differential Scanning Calorimetry (DSC) as the primary validation standard.

Executive Summary & Technical Context

Target Analyte: 4-(1-aminoethyl)-N,N-dimethylaniline acetate Chemical Class: Chiral Aromatic Amine Salt Criticality: High. This compound is a structural isomer or derivative related to the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs).[1] The acetate salt form is typically employed for enantiomeric resolution or purification of the volatile free base.

The "Acetate" Challenge

Unlike hydrochloride or tartrate salts, acetate salts of organic amines present unique characterization challenges:

-

Hygroscopicity: Acetate anions often form hydrogen bonds with atmospheric moisture, creating a "pseudo-hydrate" that depresses the observed melting point.

-

Thermal Lability: Acetic acid is a weak acid; at elevated temperatures (near the melting point), the salt may dissociate, leading to the evaporation of acetic acid and the observation of a decomposition endotherm rather than a true melt.

-

Polymorphism: This salt may exist in multiple crystal forms depending on the crystallization solvent (e.g., ethyl acetate vs. ethanol).

Recommendation: The melting point must be determined using DSC (Differential Scanning Calorimetry) in hermetically sealed pans to prevent volatile loss and moisture interference.

Physicochemical Characterization Workflow

The following logic gate ensures that the melting point data is thermodynamically valid and not an artifact of solvent loss.

Figure 1: Decision matrix for selecting the correct thermal analysis technique based on residual solvent/moisture content.

Detailed Experimental Protocol

Phase 1: Sample Preparation (Critical)

Acetate salts are "moisture magnets." A sample taken directly from a bottle on a shelf will likely show a melting point 5–10°C lower than the true value.

-

Vacuum Drying: Place 500 mg of the salt in a vacuum oven at 40°C for 4–6 hours. Use phosphorus pentoxide (

) as a desiccant in the chamber to scavenge released acetic acid vapors or moisture. -

Handling: Handle the dried sample in a glovebox or a low-humidity environment (<20% RH) to prevent rapid re-absorption of water.

Phase 2: Differential Scanning Calorimetry (DSC)

This protocol assumes the use of a standard heat-flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).

| Parameter | Setting | Rationale |

| Pan Type | Aluminum Hermetic (Tzero) | Prevents dissociation of acetic acid and evaporation during the scan. |

| Sample Mass | 2.0 – 4.0 mg | Small mass minimizes thermal gradients within the salt crystal. |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation of the amine. |

| Ramp Rate | 5°C/min | Slower rates (e.g., 2°C/min) may allow decomposition; faster rates (20°C/min) broaden the peak. |

| Range | 30°C to 200°C | Covers the likely melting range (expected ~80–140°C for this class) without overheating. |

Procedure:

-

Tare the empty hermetic pan and lid.

-

Load 2–4 mg of dried sample.

-